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Compound of Interest

4-(2-
Compound Name: _
Cyclopropylethenyl)morpholine

Cat. No.: B588612

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data (NMR, IR, MS) for the target compound,
4-(2-Cyclopropylethenyl)morpholine, is not readily available in the surveyed scientific
literature. This guide provides predicted spectroscopic data based on the analysis of the
constituent chemical moieties (morpholine, cyclopropyl, and vinyl groups) and outlines a
general synthetic and characterization workflow. All data presented is therefore illustrative and
should be used as a reference for experimental design and data interpretation.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for 4-(2-
Cyclopropylethenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
predicted proton (*H) and carbon-13 (13C) NMR chemical shifts for 4-(2-
Cyclopropylethenyl)morpholine are summarized below. These predictions are based on
typical values for N-substituted morpholines and vinyl compounds.

Table 1: Predicted *H NMR Spectroscopic Data
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. Predicted Chemical Predicted Predicted Coupling
Assignment ] Lo
Shift (6, ppm) Multiplicity Constants (J, Hz)
Morpholine H-2/H-6 )
3.70 - 3.80 Triplet 45-5.0
(O-CHz2)
Morpholine H-3/H-5 .
2.50 - 2.65 Triplet 45-5.0
(N-CH2)
Vinylic Proton (ato N)  5.90 - 6.30 Doublet ~15.0 (trans)
o ~15.0 (trans), ~7.5 (to
Vinylic Proton (B3to N)  4.80 - 5.20 Doublet of Doublets
cyclopropyl)
Cyclopropyl Methine
yelopropy 0.90-1.30 Multiplet -
Proton
Cyclopropyl
yelopropy 0.40 - 0.90 Multiplet -

Methylene Protons

Table 2: Predicted 13C NMR Spectroscopic Data

Assignment Predicted Chemical Shift (6, ppm)
Morpholine C-2/C-6 (O-CHz) 66.0 - 68.0

Morpholine C-3/C-5 (N-CH2) 53.0-55.0

Vinylic Carbon (a to N) 130.0-135.0

Vinylic Carbon (3 to N) 100.0 - 105.0

Cyclopropyl Methine Carbon 12.0-18.0

Cyclopropyl Methylene Carbons 5.0-12.0

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies expected for 4-(2-Cyclopropylethenyl)morpholine are

listed below.
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Table 3: Predicted Infrared (IR) Absorption Bands

Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

C-H Stretch (Vinyl & )
3100 - 3000 Medium

Cyclopropyl)

C-H Stretch (Aliphatic) 2980 - 2840 Strong

C=C Stretch (Vinyl) 1650 - 1620 Medium

C-O-C Stretch (Ether) 1120 - 1100 Strong

C-N Stretch (Tertiary Amine) 1150 - 1050 Medium

=C-H Bend (trans-Vinyl) 980 - 960 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

167 [M]* (Molecular lon)

166 [M-H]*

86 [C4aHsNO]* (Morpholine ring fragment)
81 [CeHo]* (Cyclopropylethenyl fragment)

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis

of a compound like 4-(2-Cyclopropylethenyl)morpholine.
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Proposed Synthesis

A plausible synthetic route to 4-(2-Cyclopropylethenyl)morpholine is via a Wittig reaction

between cyclopropylmethyltriphenylphosphonium bromide and 4-morpholinecarboxaldehyde.

Preparation of the Ylide: Cyclopropylmethyltriphenylphosphonium bromide is treated with a
strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature to

generate the corresponding ylide.

Wittig Reaction: 4-Morpholinecarboxaldehyde, dissolved in anhydrous THF, is added
dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature
and stirred until completion.

Work-up and Purification: The reaction is quenched with water, and the product is extracted
with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a 300 or 500 MHz
spectrometer using CDCIs as the solvent and tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer, with the
sample prepared as a thin film on a NacCl plate.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed on a
time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to
confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the proposed synthetic pathway and the general workflow for

characterization.
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Caption: Proposed Wittig Reaction Synthesis Pathway.
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Caption: General Experimental and Analytical Workflow.

« To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of 4-(2-Cyclopropylethenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588612#spectroscopic-data-nmr-ir-ms-of-4-2-
cyclopropylethenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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